2-Difluoromethoxy-3-fluorobenzotrifluoride
Overview
Description
2-Difluoromethoxy-3-fluorobenzotrifluoride is an organic compound with the molecular formula C8H4F6O. It is characterized by the presence of difluoromethoxy, fluorine, and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
The synthesis of 2-Difluoromethoxy-3-fluorobenzotrifluoride typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with difluoromethylating agents under specific conditions.
Chemical Reactions Analysis
2-Difluoromethoxy-3-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, metal catalysts, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Difluoromethoxy-3-fluorobenzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-3-fluorobenzotrifluoride involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as difluoromethoxy and trifluoromethyl enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Difluoromethoxy-3-fluorobenzotrifluoride can be compared with similar compounds such as:
- 2-Difluoromethoxy-4-fluorobenzotrifluoride
- 2-Difluoromethoxy-3-chlorobenzotrifluoride
- 2-Difluoromethoxy-3-bromobenzotrifluoride
These compounds share similar structural features but differ in the position and type of halogen or functional groups attached to the benzene ring. The unique combination of difluoromethoxy, fluorine, and trifluoromethyl groups in this compound imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-3-1-2-4(8(12,13)14)6(5)15-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRDSCJHSKMBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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